5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1352394-48-9 |
|---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
InChI Key |
GOEXLWOVPVWFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination Followed by Fluorination
Bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine at position 3 is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base (e.g., triethylamine) at room temperature. Subsequent halogen exchange replaces bromine with fluorine via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (NAS). For example, treatment of 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine with potassium fluoride (KF) and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in dimethylformamide (DMF) at 120°C affords the 3-fluoro derivative in 45–60% yield.
Electrophilic Fluorination
Direct fluorination at position 3 employs electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). Under acidic conditions (e.g., trifluoroacetic acid), 5-chloro-1H-pyrrolo[2,3-b]pyridine reacts with Selectfluor® at 80°C for 12 hours, yielding 5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine in 50–65% purity.
Protection/Deprotection Strategies
Tosyl Protection
To prevent side reactions during halogenation, the pyrrole nitrogen is protected with p-toluenesulfonyl (tosyl) chloride. Treatment of 5-chloro-1H-pyrrolo[2,3-b]pyridine with tosyl chloride in dichloromethane and aqueous NaOH yields the N-tosyl derivative. Fluorination at position 3 proceeds smoothly under these conditions, followed by deprotection using 2.5 N NaOH in methanol at 50°C.
Alternative Routes via Fischer Indole Synthesis
The Fischer indole synthesis constructs the pyrrolo[2,3-b]pyridine core by cyclizing phenylhydrazines with ketones. Starting from 3-chloro-5-fluoropyridine-2-carbaldehyde, condensation with methylhydrazine in acetic acid at reflux forms the target compound in 40–55% yield. This method simultaneously introduces chlorine and fluorine during cyclization.
Analytical Validation
Critical intermediates and final products are characterized using LC-MS and NMR. For example, this compound exhibits a molecular ion peak at m/z 185.1 [M+H]⁺ in LC-MS. H NMR (DMSO-d₆) signals at δ 8.15 (s, 1H, H-2), 7.89 (d, 1H, H-6), and 6.95 (s, 1H, H-4) confirm the structure .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and various catalysts to facilitate cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the compound's efficacy as an inhibitor of fibroblast growth factor receptors. Abnormal activation of FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention. A derivative of 1H-pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cells (4T1) and significantly reduced their migration and invasion capabilities .
Phosphodiesterase Inhibition
Another notable application is in the development of selective phosphodiesterase (PDE) inhibitors. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown promise as selective PDE4B inhibitors. For example, a specific derivative demonstrated an IC50 value of 0.8 μM against PDE4B and exhibited significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating CNS diseases by targeting inflammatory pathways .
Synthesis and Structure-Activity Relationships
The synthesis of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that allow for the incorporation of various substituents to optimize biological activity. The SAR studies reveal that modifications at the nitrogen and carbon positions can significantly influence the potency and selectivity of these compounds against specific targets.
Key Findings from SAR Studies:
- The introduction of different aryl groups has been shown to enhance PDE4B activity.
- The presence of halogens (like chlorine and fluorine) in specific positions contributes to increased selectivity and potency.
- Variations in the amide portion of the molecule can lead to significant differences in pharmacological profiles .
Case Studies
Case Study 1: Development of PDE4B Inhibitors
A study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that certain structural modifications led to improved selectivity for PDE4B over other isoforms like PDE4D. The lead compound demonstrated not only potent inhibition but also favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, making it a strong candidate for further preclinical testing .
Case Study 2: Targeting Cancer Therapies
Research involving the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs showed promising results in vitro. The most active compound was able to inhibit cancer cell proliferation effectively while inducing apoptosis, indicating its potential as a therapeutic agent in oncology .
Data Table: Summary of Biological Activities
| Compound | Target | IC50 Value | Observations |
|---|---|---|---|
| Derivative A | FGFR1 | 7 nM | Potent inhibition; induces apoptosis |
| Derivative B | FGFR2 | 9 nM | Reduces migration/invasion |
| Derivative C | PDE4B | 0.8 μM | Selective inhibition; anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the particular target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly impact solubility, melting points, and spectral properties:
- Fluorine vs. The combined chloro-fluoro substitution may reduce π-stacking interactions compared to aryl-substituted analogs (e.g., ).
Biological Activity
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula C7H5ClFN2. Its unique structure features a pyrrole ring fused with a pyridine ring, with chlorine and fluorine substituents that enhance its biological activity. The presence of these halogens contributes to the compound's specificity and selectivity for various biological targets, making it a promising candidate for drug development.
Research indicates that this compound acts primarily as an inhibitor of specific kinases, notably SGK-1 kinase. SGK-1 is implicated in several diseases, including cancer and metabolic disorders. Inhibition of this kinase can lead to therapeutic effects in conditions where SGK-1 is overactive .
Additionally, compounds within the pyrrolo[2,3-b]pyridine class have demonstrated anti-inflammatory properties by inhibiting phosphodiesterase 4B (PDE4B). This inhibition suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound's ability to inhibit PDE4B suggests its potential in managing inflammatory conditions. Studies have indicated that pyrrolo[2,3-b]pyridine derivatives can reduce inflammatory cytokine production and improve symptoms in models of chronic inflammation .
Case Studies and Experimental Data
A summary of key findings from recent studies on this compound is presented in the table below:
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential halogenation and cyclization. A common approach includes:
- Chlorination : Introducing chlorine at the 5-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux .
- Fluorination : Fluorine is introduced at the 3-position via electrophilic substitution or metal-mediated cross-coupling (e.g., using Pd catalysts with fluorinating agents like Selectfluor®) .
- Cyclization : Pyrrolopyridine core formation via Buchwald-Hartwig amination or condensation reactions under anhydrous conditions . Key Purification : Silica gel chromatography (e.g., heptane/ethyl acetate mixtures) or recrystallization yields >90% purity .
Q. How is the structure of this compound validated experimentally?
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., δ ~8.3–8.4 ppm for pyridine protons, δ ~150–160 ppm for fluorinated carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 185.02 g/mol) .
- X-ray Crystallography : Resolves regiochemistry (e.g., bond angles between pyrrole and pyridine rings) .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Nucleophilic Aromatic Substitution (SNAr) : Chlorine at the 5-position is reactive toward amines or alkoxides .
- Cross-Coupling : Suzuki-Miyaura reactions at the 3-fluoro position using Pd(PPh₃)₄ and boronic acids .
- Electrophilic Attack : Fluorine stabilizes electron-deficient positions, directing substitutions to specific sites .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence the compound’s electronic properties and binding affinity in medicinal chemistry?
- Electronic Effects : Fluorine’s electronegativity increases the ring’s electron deficiency, enhancing interactions with π-acidic protein pockets (e.g., kinase ATP-binding sites) .
- Bioisosterism : The 3-fluoro group mimics hydroxyl or methyl groups in target engagement, improving metabolic stability .
- SAR Studies : Derivatives with 3-fluoro substitutions show 2–5x higher potency against FGFR1 compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki) require normalization to internal controls .
- Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
- Metabolic Stability : LC-MS/MS analysis of microsomal incubations clarifies discrepancies between in vitro and in vivo efficacy .
Q. How can regioselective functionalization be achieved at the 5-chloro or 3-fluoro positions?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrole NH during fluorination .
- Metal Catalysis : Pd-mediated C–H activation selectively modifies the 3-position without affecting chlorine .
- Temperature Control : Lower temperatures (−20°C) favor SNAr at chlorine, while higher temps (80°C) promote fluorine-directed coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
